Cas no 106149-18-2 (N-(4-phenoxyphenyl)benzenesulfonamide)

N-(4-phenoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by its distinct aromatic and phenoxy substituents. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for versatile functionalization, enabling applications in the design of bioactive molecules. The presence of both sulfonamide and phenoxy groups contributes to its potential as a scaffold for drug discovery, particularly in targeting enzyme inhibition or receptor modulation. High purity and well-defined chemical properties ensure reproducibility in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
N-(4-phenoxyphenyl)benzenesulfonamide structure
106149-18-2 structure
Product Name:N-(4-phenoxyphenyl)benzenesulfonamide
CAS No:106149-18-2
MF:C18H15NO3S
MW:325.381603479385
MDL:MFCD02658516
CID:1172890
PubChem ID:2348480
Update Time:2025-05-19

N-(4-phenoxyphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-(4-phenoxyphenyl)-
    • N-(4-phenoxyphenyl)benzenesulfonamide
    • Z45639213
    • WAY-607413
    • CCG-302807
    • BDBM50203193
    • AKOS000504659
    • G62503
    • CHEMBL3898358
    • 106149-18-2
    • Oprea1_657109
    • STL062457
    • EN300-26868386
    • MDL: MFCD02658516
    • Inchi: 1S/C18H15NO3S/c20-23(21,18-9-5-2-6-10-18)19-15-11-13-17(14-12-15)22-16-7-3-1-4-8-16/h1-14,19H
    • InChI Key: TYMJYOJIIUAOJI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=CC(=CC=1)OC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 325.07735
  • Monoisotopic Mass: 325.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 55.4

N-(4-phenoxyphenyl)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26868386-0.05g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 95.0%
0.05g
$227.0 2025-03-20
Enamine
EN300-26868386-0.1g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 95.0%
0.1g
$238.0 2025-03-20
Enamine
EN300-26868386-0.25g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 95.0%
0.25g
$249.0 2025-03-20
Enamine
EN300-26868386-0.5g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 95.0%
0.5g
$260.0 2025-03-20
Enamine
EN300-26868386-1g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 90%
1g
$271.0 2023-09-11
Enamine
EN300-26868386-2.5g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 95.0%
2.5g
$529.0 2025-03-20
Enamine
EN300-26868386-5g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 90%
5g
$783.0 2023-09-11
Enamine
EN300-26868386-10g
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 90%
10g
$1163.0 2023-09-11
1PlusChem
1P0297JF-50mg
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 90%
50mg
$333.00 2023-12-26
1PlusChem
1P0297JF-100mg
N-(4-phenoxyphenyl)benzenesulfonamide
106149-18-2 90%
100mg
$346.00 2023-12-26

N-(4-phenoxyphenyl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:106149-18-2)N-(4-phenoxyphenyl)benzenesulfonamide
Order Number:A1219181
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:48
Price ($):185/496
Email:sales@amadischem.com

Additional information on N-(4-phenoxyphenyl)benzenesulfonamide

N-(4-phenoxyphenyl)benzenesulfonamide (CAS No. 106149-18-2): A Comprehensive Overview

N-(4-phenoxyphenyl)benzenesulfonamide (CAS No. 106149-18-2) is a sulfonamide derivative with a wide range of applications in pharmaceutical and chemical research. This compound, characterized by its unique phenyl and phenoxy functional groups, has garnered significant attention due to its potential as a building block in drug discovery and material science. Researchers and industry professionals frequently search for "N-(4-phenoxyphenyl)benzenesulfonamide uses" or "CAS 106149-18-2 properties," highlighting its relevance in modern scientific inquiries.

The molecular structure of N-(4-phenoxyphenyl)benzenesulfonamide features a benzenesulfonamide core linked to a 4-phenoxyphenyl group, which contributes to its stability and reactivity. This structural motif is often explored in the context of "sulfonamide-based inhibitors" and "aryl ether sulfonamides," terms frequently queried in academic and industrial databases. Recent studies suggest its utility in designing enzyme inhibitors, particularly in targeting proteins involved in inflammation and metabolic disorders.

In the pharmaceutical sector, N-(4-phenoxyphenyl)benzenesulfonamide is investigated for its potential as a precursor in synthesizing novel therapeutic agents. Searches like "sulfonamide drug development" and "phenoxyphenyl derivatives in medicine" reflect growing interest in its biomedical applications. Its compatibility with cross-coupling reactions also makes it valuable for creating complex molecules, aligning with trends in "green chemistry" and "sustainable synthesis."

From a material science perspective, this compound's aromaticity and sulfonamide group enable its use in polymer modification and surface functionalization. Queries such as "sulfonamide-containing polymers" and "CAS 106149-18-2 solubility" indicate its role in advanced material design. Its thermal stability and solubility profile are critical parameters for researchers optimizing formulations for coatings or adhesives.

Environmental and safety profiles of N-(4-phenoxyphenyl)benzenesulfonamide are also under scrutiny, with searches like "biodegradability of sulfonamides" gaining traction. Regulatory compliance and eco-friendly alternatives are hot topics, driving innovation in derivative development. Analytical methods such as HPLC and mass spectrometry are commonly employed to characterize this compound, addressing queries like "CAS 106149-18-2 analytical standards."

In summary, N-(4-phenoxyphenyl)benzenesulfonamide (CAS No. 106149-18-2) exemplifies the intersection of chemistry and applied sciences. Its versatility in drug design, material engineering, and sustainable chemistry ensures its continued relevance. As research progresses, emerging keywords like "high-performance sulfonamides" and "phenoxy-phenyl synergy" will likely shape future explorations of this multifaceted compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:106149-18-2)N-(4-phenoxyphenyl)benzenesulfonamide
A1219181
Purity:99%/99%
Quantity:250mg/1g
Price ($):185/496
Email